4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-methylpyrazole with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0°C to 25°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include substituted pyrazoles, amines, and various heterocyclic derivatives .
Scientific Research Applications
4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-5-amino-1H-pyrazole
- 1-Substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Uniqueness
4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
4-chloro-5-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C7H12ClN3/c1-4(2)11-5(3)6(8)7(9)10-11/h4H,1-3H3,(H2,9,10) |
InChI Key |
FMPUXDGSABDZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)N)Cl |
Origin of Product |
United States |
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